3-chloro-N-(1-phenylethyl)aniline
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Overview
Description
3-chloro-N-(1-phenylethyl)aniline is a chemical compound with the molecular formula C14H14ClN . It is a derivative of aniline, which is an organic compound with an amino group attached to a phenyl group .
Synthesis Analysis
The synthesis of anilines, including 3-chloro-N-(1-phenylethyl)aniline, generally involves reactions like hydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation . Specific methods for preparing allylic halides, which are precursors to compounds like 3-chloro-N-(1-phenylethyl)aniline, include the addition of hydrogen halides to conjugated dienes and the bromination of alkene with N-bromosuccinimide .Molecular Structure Analysis
The molecular structure of 3-chloro-N-(1-phenylethyl)aniline consists of a phenyl group attached to an amine group, with a chlorine atom substituting one of the hydrogen atoms on the phenyl ring .Chemical Reactions Analysis
Anilines, including 3-chloro-N-(1-phenylethyl)aniline, can undergo a variety of chemical reactions. These include nucleophilic substitution, nitroarene reduction, and reactions with Grignard reagents . The specific reactions that 3-chloro-N-(1-phenylethyl)aniline undergoes would depend on the conditions and reagents present.Safety and Hazards
3-chloro-N-(1-phenylethyl)aniline is classified as acutely toxic if swallowed, in contact with skin, or if inhaled. It may cause an allergic skin reaction, serious eye irritation, and damage to organs through prolonged or repeated exposure. It is also very toxic to aquatic life with long-lasting effects .
properties
IUPAC Name |
3-chloro-N-(1-phenylethyl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN/c1-11(12-6-3-2-4-7-12)16-14-9-5-8-13(15)10-14/h2-11,16H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAORUNDHDPHKLT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=CC(=CC=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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